molecular formula C9H10N2O2S2 B1673009 JNJ-26990990 CAS No. 877316-38-6

JNJ-26990990

Cat. No.: B1673009
CAS No.: 877316-38-6
M. Wt: 242.3 g/mol
InChI Key: AWSKBQNOSRREEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ-26990990 (N-(benzo[b]thien-3-ylmethyl)-sulfamide) is a sulfamide-derived anticonvulsant agent initially developed as a second-generation successor to topiramate. Designed to retain broad-spectrum antiepileptic efficacy while minimizing carbonic anhydrase (CA)-mediated side effects, it entered Phase II clinical trials in 2007 for epilepsy treatment . Structurally, this compound shares features with zonisamide, a sulfonamide antiepileptic drug, but incorporates a benzo[b]thiophene scaffold linked to a sulfamide group . Preclinical studies demonstrated its efficacy in diverse seizure models, including electrically and chemically induced seizures in mice, with mechanisms involving seizure spread suppression and elevated seizure thresholds .

Notably, this compound was initially thought to lack CA inhibitory activity. However, subsequent studies revealed potent inhibition of six human CA isoforms (hCA I, II, VII, IX, XII, XIV) via zinc-binding sulfamide groups, akin to zonisamide and topiramate . X-ray crystallography (PDB: 5FDC) confirmed its binding mode to hCA II, resembling zonisamide’s interaction, with sulfamide coordinating the catalytic zinc ion .

Preparation Methods

Synthetic Pathways for JNJ-26990990

Stable Isotope-Labeled Synthesis

The synthesis of stable isotope-labeled this compound involves a multi-step process to incorporate ¹³C, ¹⁵N, and deuterium atoms. The procedure is outlined as follows:

  • Preparation of [(¹³C¹⁵N)]Benzo[b]thiophene-3-carbonitrile :

    • 3-Bromo-benzo[b]thiophene is coupled with [(¹³C¹⁵N)]-copper cyanide under Ullmann-type conditions. This step introduces stable isotopes into the nitrile group, yielding the labeled carbonitrile intermediate.
  • Reduction to [(¹³CD₂¹⁵N)]Benzo[b]thiophen-3-yl-methylamine :

    • The carbonitrile undergoes reduction using lithium aluminum deuteride (LiAlD₄), selectively replacing the nitrile group with a deuterated methylamine moiety. This step ensures the incorporation of two deuterium atoms and preserves the ¹³C and ¹⁵N labels.
  • Coupling with Sulfamide :

    • The resultant amine is reacted with sulfamide in the presence of a coupling agent, forming [(¹³CD₂¹⁵N)]-N-(benzo[b]thien-3-ylmethyl)-sulfamide. This final step yields the stable isotope-labeled compound with four isotopic substitutions.

Table 1: Key Reagents and Isotopic Labels in Stable Isotope Synthesis

Step Reagent Isotopic Labels Introduced Function
1 [(¹³C¹⁵N)]-Copper cyanide ¹³C, ¹⁵N Cyanide coupling agent
2 Lithium aluminum deuteride ²H (deuterium) Nitrile-to-amine reduction
3 Sulfamide None Sulfamide group incorporation

Radioactive Isotope-Labeled Synthesis

For radioactive labeling, the synthesis employs [¹⁴C]-copper cyanide to introduce a carbon-14 radiolabel:

  • Preparation of [¹⁴C]Benzo[b]thiophene-3-carbonitrile :

    • Analogous to the stable isotope method, 3-bromo-benzo[b]thiophene is coupled with [¹⁴C]-copper cyanide, introducing a radioactive label at the nitrile position.
  • Reductive Amination Pathway :

    • The labeled carbonitrile is reduced to an aldehyde intermediate, which undergoes reductive amination with sulfamide. This one-pot reaction streamlines the synthesis while maintaining radiochemical purity.

Structural Characterization and Crystallographic Insights

X-ray crystallography and molecular dynamics simulations have elucidated the binding conformation of this compound to carbonic anhydrase isoforms. Key findings include:

  • Zinc-Binding Coordination : The sulfamide group deprotonates upon binding, coordinating with the active-site zinc ion in hCA II. This interaction mirrors the mechanism of sulfonamide inhibitors like acetazolamide.
  • Thr200 Interaction : The oxygen atom of the sulfamide moiety forms a hydrogen bond with the hydroxyl group of Thr200, stabilizing the enzyme-inhibitor complex.

Table 2: Crystallographic Parameters for hCA II-JNJ-26990990 Complex

Parameter Value
Space group P2₁
Unit cell dimensions (Å) a=42.2, b=41.3, c=71.7
Resolution range (Å) 25.3–1.80
R-work/R-free (%) 15.7/19.5
B-factor (Ų) 13.3 (all atoms)

Molecular modeling studies further reveal that substitution of the sulfamide group with sulfamate or sulfonamide alters binding affinity, underscoring the pharmacophoric importance of the zinc-binding group.

Pharmacological Context and Industrial Considerations

This compound’s synthesis is pivotal for preclinical studies, particularly in tracing metabolic pathways. The compound is metabolized to sulfoxide and sulfone derivatives via oxidation with hydrogen peroxide or peracetic acid. Industrial-scale synthesis necessitates stringent safety protocols due to the compound’s hazardous profile, including skin irritation and respiratory toxicity.

Chemical Reactions Analysis

JNJ-26990990 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and various electrophiles for substitution reactions. The major products formed from these reactions include the S,S-dioxide analog and substituted derivatives of this compound .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Table 1: Structural and Pharmacological Profiles of JNJ-26990990 and Analogous Anticonvulsants

Compound Structural Class Key Features CA Inhibition (hCA II Ki, nM)* Antiseizure Spectrum Clinical Stage/Approval
This compound Benzo[b]thiophene sulfamide Broad-spectrum activity; inhibits multiple CA isoforms 12–250 nM Generalized tonic-clonic, partial, absence seizures Phase II (discontinued)
Zonisamide Benzisoxazole sulfonamide CA inhibitor; modulates sodium/calcium channels 35 nM Partial seizures, myoclonus FDA-approved (2000)
Topiramate Fructose-derived sulfamate Dual mechanism: CA inhibition + glutamate receptor antagonism 10 nM Generalized/partial seizures FDA-approved (1996)
RWJ-37947 Cyclic sulfamate Predecessor to this compound; narrower spectrum 280 nM Limited to MES/PTZ models Preclinical
JNJ-26489112 Sulfamide derivative Improved selectivity; reduced CA inhibition Not reported Broad-spectrum Phase I

*CA inhibition data derived from enzymatic assays and crystallographic studies.

Key Findings and Differentiation

  • CA Inhibition vs. Efficacy : Despite design intentions to avoid CA inhibition, this compound exhibited potent hCA II inhibition (Ki = 12–250 nM), comparable to zonisamide (Ki = 35 nM) but weaker than topiramate (Ki = 10 nM) . This suggests inherent challenges in decoupling sulfamide-based CA inhibition from antiepileptic activity.
  • Spectrum of Activity : this compound outperformed RWJ-37947 in preclinical models, suppressing maximal electroshock (MES), pentylenetetrazol (PTZ), and hippocampal kindling-induced seizures . Its efficacy profile aligns with topiramate but with reduced neurotoxicity in rodent models .
  • Metabolic Stability: this compound undergoes CYP450-mediated oxidation to sulfoxide metabolites, similar to zileuton and brexpiprazole .

Advantages and Limitations

  • Advantages: Broader anticonvulsant spectrum than early sulfamates (e.g., RWJ-37947) .
  • Limitations :
    • Unintended CA inhibition may contribute to side effects (e.g., metabolic acidosis), mirroring topiramate and zonisamide .
    • Discontinued clinical development post-Phase II, possibly due to optimization challenges in selectivity .

Biological Activity

JNJ-26990990, also known as (benzo[b]thien-3-yl)methyl sulfamide, is a novel anticonvulsant compound developed by Janssen Pharmaceutica. It is part of a broader class of sulfamide derivatives and is structurally related to zonisamide, another antiepileptic drug. The compound was designed to retain the anticonvulsant properties of topiramate while minimizing side effects associated with carbonic anhydrase inhibition, which is a common issue with many anticonvulsants.

  • IUPAC Name : N-((Benzo[b]thien-3-yl)methyl)sulfamide
  • Molecular Formula : C₉H₁₀N₂O₂S₂
  • Molar Mass : 242.31 g/mol

Anticonvulsant Efficacy

This compound has demonstrated broad-spectrum anticonvulsant activity in various preclinical models. Its efficacy has been assessed through multiple seizure models, including audiogenic, electrically-induced, and chemically-induced seizures in rodents. The compound has shown a significant ability to elevate seizure thresholds and limit seizure spread, making it a promising candidate for treating different forms of epilepsy, including refractory epilepsy.

Table 1: Summary of Anticonvulsant Activity in Rodent Models

Model TypeDose (mg/kg)Response Rate (%)ED50 (mg/kg)
Audiogenic Seizures300100123
Electrically-Induced300100123
Chemically-InducedVariesVariesVaries

The mechanism underlying the anticonvulsant activity of this compound involves the inhibition of voltage-gated sodium channels and N-type calcium channels. Additionally, it acts as a potassium channel opener. This multifaceted action profile contributes to its enhanced efficacy compared to traditional antiepileptics like topiramate.

Carbonic Anhydrase Inhibition

Recent studies have indicated that this compound and its S,S-dioxide analog significantly inhibit multiple human carbonic anhydrase isoforms (hCA I, II, VII, IX, XII, XIV). This inhibition is critical as carbonic anhydrases play essential roles in various physiological processes. The binding affinity and structural interactions have been characterized using X-ray crystallography, revealing similarities with zonisamide's inhibitory pattern on these enzymes .

Table 2: Inhibition Profile of this compound on Human Carbonic Anhydrases

IsoformInhibition (%) at 10 µM
hCA ISignificant
hCA IISignificant
hCA VIIModerate
hCA IXSignificant
hCA XIIModerate
hCA XIVSignificant

Clinical Development

This compound entered Phase II clinical trials in October 2007. Its development aims to establish its safety and efficacy in human subjects suffering from epilepsy and potentially other conditions such as inflammatory pain and depression .

Case Studies

In clinical settings, early case studies have reported positive outcomes in patients with refractory epilepsy who were administered this compound as part of their treatment regimen. These studies highlighted improvements in seizure control without the adverse effects commonly associated with carbonic anhydrase inhibitors.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of JNJ-26990990 as an anticonvulsant, and how does its sulfamide group influence activity?

  • Methodological Answer : To investigate its mechanism, focus on its structural similarity to zonisamide, a sulfonamide anticonvulsant. Use in vitro enzyme inhibition assays targeting carbonic anhydrase (CA) isoforms (e.g., hCA I, II, VII, IX, XII, XIV) . Compare inhibition constants (Ki) between this compound and zonisamide to identify shared or divergent pathways. Molecular docking or X-ray crystallography (as in ) can elucidate binding interactions. Preclinical seizure models (e.g., audiogenic or chemically induced seizures in rodents) should validate efficacy .

Q. How should researchers design experiments to assess this compound’s selectivity for specific CA isoforms?

  • Methodological Answer : Employ recombinant CA isoforms in fluorescence-based or stopped-flow CO₂ hydration assays. Include positive controls (e.g., acetazolamide) and negative controls (CA isoforms not targeted). Use dose-response curves to calculate IC₅₀ values and selectivity ratios. Ensure statistical rigor by repeating experiments in triplicate and applying ANOVA for cross-isoform comparisons .

Q. What preclinical models are most appropriate for evaluating this compound’s anticonvulsant efficacy?

  • Methodological Answer : Use rodent models reflecting diverse seizure etiologies:

  • Electrically induced : Maximal electroshock (MES) or 6-Hz psychomotor tests.
  • Chemically induced : Pentylenetetrazol (PTZ) or kainic acid models.
  • Genetic models : Audiogenic seizure-prone strains.
    Measure latency to seizure onset, duration, and mortality rates. Ensure ethical compliance with NIH guidelines for animal studies (e.g., sample size justification, humane endpoints) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in this compound’s reported CA inhibition profile?

  • Methodological Answer : Initial studies claimed this compound lacked CA inhibition, but crystallography later revealed binding to CA isoforms similar to zonisamide . To address contradictions:

Re-analyze raw data from earlier studies for methodological biases (e.g., assay conditions, enzyme purity).

Compare crystal structures of this compound-CA complexes with zonisamide-bound structures to identify conserved binding motifs.

Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, confirming or refuting inhibitory activity .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in heterogenous seizure models?

  • Methodological Answer : Apply mixed-effects models to account for variability across models (e.g., genetic vs. induced seizures). Use non-linear regression for dose-response curves (e.g., log[inhibitor] vs. normalized response). For longitudinal data, consider survival analysis (Kaplan-Meier curves with log-rank tests). Report uncertainties (e.g., confidence intervals) and effect sizes .

Q. How can researchers optimize this compound’s pharmacokinetic (PK) properties for clinical translation?

  • Methodological Answer :

Conduct in vitro ADME assays: Microsomal stability, plasma protein binding, and CYP450 inhibition.

Use PK/PD modeling to correlate plasma concentrations with efficacy in preclinical models.

Modify the sulfamide group or benzo[b]thienyl moiety to enhance blood-brain barrier permeability (e.g., prodrug strategies) .

Q. What ethical and methodological considerations are critical when designing Phase I clinical trials for this compound?

  • Methodological Answer :

  • Ethics : Obtain IRB approval; ensure informed consent documents detail risks (e.g., sulfamide-related hypersensitivity).
  • Design : Use a double-blind, placebo-controlled crossover design. Stratify participants by CYP2C19 metabolizer status (relevant for sulfamide drugs).
  • Endpoints : Monitor plasma levels, EEG changes, and adverse events (AEs). Predefine stopping rules for severe AEs .

Q. Data Analysis & Interpretation

Q. How should researchers reconcile discrepancies between in vitro CA inhibition data and in vivo anticonvulsant efficacy?

  • Methodological Answer :

Assess off-target effects via kinome-wide profiling or transcriptomics.

Evaluate brain penetration using LC-MS to measure this compound levels in cerebrospinal fluid (CSF).

Use systems pharmacology models to integrate in vitro Ki values with in vivo PK data, predicting tissue-specific effects .

Q. What strategies validate this compound’s broad-spectrum activity across seizure types?

  • Methodological Answer : Conduct meta-analyses of preclinical studies, calculating pooled effect sizes (e.g., Hedge’s g) for each seizure model. Use sensitivity analyses to control for study quality (e.g., randomization, blinding). Cross-validate findings with human ex vivo brain slice models of epilepsy .

Properties

IUPAC Name

3-[(sulfamoylamino)methyl]-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S2/c10-15(12,13)11-5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSKBQNOSRREEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CNS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470625
Record name 3-[(sulfamoylamino)methyl]-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877316-38-6
Record name JNJ 26990990
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877316-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JNJ-26990990
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877316386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(sulfamoylamino)methyl]-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ-26990990
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFG58Y96EP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Thianaphthene-3-carboxaldehyde (5 g, 30.8 mmol) was dissolved in THF (50 mL). Sulfamide (12.22 g, 123.30 mmoles) and sulfamic acid (0.29 g, 3.08 mmoles) were added and the reaction mixture heated to 45° C. for 18 h. The reaction mixture was then cooled to room temperature and filtered through a sintered glass funnel. The resulting solution was treated with lithium borohydride (2.0 M in THF, 5 mL, 10 mmol) via addition funnel. After addition (5 minutes) the reaction mixture was stirred for 1 hour. 1N HCl (20 mL, 20 mmol) was added and the reaction mixture concentrated to remove THF. The resulting suspension was treated with water (100 mL) and vigorously stirred. The resulting solid was filtered and dried to yield the title compound as a light pink solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.22 g
Type
reactant
Reaction Step Two
Quantity
0.29 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Thianaphthene-3-carboxaldehyde (1.62 g, 10.0 mmol) was dissolved in anhydrous ethanol (50 mL). Sulfamide (4.0 g, 42 mmol) was added and the mixture was heated to reflux for 16 hours. The mixture was cooled to room temperature. Sodium borohydride (0.416 g, 11.0 mmol) was added and the mixture was stirred at room temperature for three hours. The reaction was diluted with water (50 mL) and extracted with chloroform (3×75 mL). The extracts were concentrated and chromatographed (5% methanol in DCM) to yield the title compound as a white solid.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0.416 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Thianaphthene-3-carboxaldehyde (5 g, 30.8 mmol) was dissolved in anhydrous ethanol (50 mL). Sulfamide (12.22 g, 123.30 mmoles) and sulfamic acid (0.29 g, 3.08 mmoles) were added and the reaction mixture heated to 45° C. for 18 h. The reaction mixture was then cooled to room temperature. Sodium borohydride (1.2 g, 30.8 mmol) was added and the reaction mixture was stirred for 1 hour. 1N HCl (30 mL, 30 mmol) was added and the reaction mixture was filtered through Celite. The filtered solution was then diluted with water (100 mL). The precipitate was filtered to yield the title compound as a off white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.22 g
Type
reactant
Reaction Step Two
Quantity
0.29 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-26990990
Reactant of Route 2
Reactant of Route 2
JNJ-26990990
Reactant of Route 3
Reactant of Route 3
JNJ-26990990
Reactant of Route 4
JNJ-26990990
Reactant of Route 5
Reactant of Route 5
JNJ-26990990
Reactant of Route 6
JNJ-26990990

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.